N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-2-6-11-10(8)7-12-9-4-5-9/h2-3,6,9,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBZGJKVRNGUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 3-Methylpyridin-2-amine Derivatives
Method Overview:
This approach involves the direct amination of 3-methylpyridin-2-amine or its derivatives using oxidizing agents and halogenating reagents to introduce the amino group onto the pyridine ring, followed by functionalization to incorporate the cyclopropanamine group.
- Starting from 3-methyl-2-aminopyridine, a halogenation step using iodine in acetonitrile at elevated temperatures (~79°C) yields a halogenated intermediate.
- Subsequent nucleophilic substitution with cyclopropanamine or its precursors introduces the cyclopropane moiety, often facilitated by reductive amination or nucleophilic displacement.
Multi-step Synthesis via Pyridine Functionalization
Method Overview:
This involves constructing the pyridine core with appropriate substituents, followed by side-chain modifications to attach the methyl group and cyclopropanamine.
- Starting from 3-acetylpyridine, an aldol reaction with ethyl formate produces an enaminone intermediate.
- Conversion to aminopyrimidine or pyrazine derivatives via nucleophilic substitution with cyanamide or related reagents.
- Reduction of nitro groups to amines, followed by acylation or reductive amination to introduce the cyclopropanamine fragment.
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Pyridine functionalization | Aldol reaction, 80°C, microwave irradiation | 69-83% | , |
| Amino group introduction | Nucleophilic substitution, reflux, or microwave | 91% |
Note:
This method allows for high regioselectivity and functional group compatibility, suitable for complex molecule synthesis.
Reductive Amination of Pyridine Derivatives
Method Overview:
A common route involves reductive amination where pyridine derivatives bearing aldehyde or ketone functionalities are reacted with cyclopropanamine or its precursors under reducing conditions.
- Reacting 2- or 3-methylpyridine aldehyde derivatives with cyclopropanamine in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
| Condition | Yield | Reference |
|---|---|---|
| Acid catalysis, room temperature | 58-69% | , |
| Microwave-assisted reduction | 63-69% | , |
Cyclopropanation of Pyridine-Containing Precursors
Method Overview:
This involves the direct cyclopropanation of pyridine derivatives with suitable reagents such as diazomethane or carbene precursors, followed by functionalization to incorporate the amino group.
- Using diazomethane or Simmons–Smith reagents to cyclopropanate pyridine derivatives bearing suitable side chains.
- Subsequent amino functionalization through nucleophilic substitution or reductive amination.
| Condition | Yield | Reference |
|---|---|---|
| Teflon vessel, methanol, 140°C, 72h | 63% |
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Direct halogenation & substitution | 3-methyl-2-aminopyridine | Iodine, tert-butylhydroperoxide | 79°C, acetonitrile | 77% | Efficient for halogenated intermediates |
| Multi-step pyridine functionalization | 3-acetylpyridine | Ethyl formate, cyanamide | Microwave, 80°C | 69-83% | High regioselectivity |
| Reductive amination | Pyridine aldehyde derivatives | Cyclopropanamine, NaBH3CN | Room temp or microwave | 58-69% | Mild conditions |
| Cyclopropanation | Pyridine precursors | Diazomethane, carbene reagents | 140°C, microwave | 63% | Direct cyclopropane formation |
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce cyclopropylamines .
Scientific Research Applications
Biochemical Applications
Inhibition of Enzymatic Reactions
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine has been studied for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways. The compound demonstrated enantiomeric selectivity, indicating that different isomers can exhibit varying degrees of inhibitory potency. This characteristic is crucial for developing targeted biochemical applications aimed at pain relief and inflammation management.
| Study | Methodology | Findings |
|---|---|---|
| FAAH Inhibition | Rat brain homogenates | IC50 values indicated effective inhibition with selectivity among isomers |
Pharmacological Applications
Dual-Action as COX and FAAH Inhibitor
Research indicates that this compound acts as both a cyclooxygenase (COX) inhibitor and a FAAH inhibitor. This dual action presents a novel approach to pain management, potentially leading to the development of more effective analgesics.
| Study | Methodology | Results |
|---|---|---|
| Pharmacological Interaction | Molecular modeling and kinetic assays | Identified binding sites aiding in the design of dual-action inhibitors |
Organic Chemistry Applications
Building Block for Heterocyclic Compounds
In organic synthesis, this compound serves as a valuable intermediate for synthesizing various heterocyclic compounds. Its pyridine moiety facilitates nucleophilic attacks during C-N bond formation reactions.
| Application | Reaction Type | Outcome |
|---|---|---|
| Synthesis of Heterocycles | C-N bond formation | Production of diverse derivatives with potential biological activity |
Medicinal Chemistry Applications
Drug Discovery and Development
The compound's structural features are integral to the design of new pharmaceuticals, especially those targeting central nervous system (CNS) disorders. Several derivatives have been synthesized and screened for therapeutic efficacy in preclinical models, underscoring its significance in drug discovery.
| Study | Target Condition | Findings |
|---|---|---|
| CNS Disorders | Various preclinical models | Demonstrated activity in modulating neurotransmitter systems |
Analytical Chemistry Applications
Standard Reference Compound in Chromatography
this compound is utilized as a standard reference in chromatographic analyses. Its well-characterized properties assist in establishing baselines for detecting similar chemical structures.
| Application | Methodology | Significance |
|---|---|---|
| Chromatographic Analysis | Various chromatographic techniques | Aids in the identification and quantification of related compounds |
Chemical Engineering Applications
Process Optimization Studies
In chemical engineering, this compound is involved in optimizing processes for the scalable synthesis of pharmaceutical intermediates. Research findings contribute to more efficient production methods, enhancing cost-effectiveness.
Neuropharmacological Research
This compound is being investigated for its effects on neurotransmitter systems within the CNS. Studies suggest that it may modulate neurotransmitter activity, presenting potential therapeutic avenues for neurodegenerative diseases and mood disorders.
Toxicological Studies
Research into the safety profile of this compound includes acute and chronic toxicity assessments in animal models. These studies are essential for determining safe exposure levels and handling guidelines.
Mechanism of Action
The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine and its analogs:
Notes:
- *Estimated molecular weight based on formula C₁₀H₁₃N₂.
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The 3-methyl group in the target compound donates electrons, enhancing the pyridine ring's basicity and stability.
- Aromatic Ring Variations : Pyridine (target) vs. pyrazine () alters hydrogen-bonding capacity. Pyrazine’s additional nitrogen may improve binding to metal ions in biological targets .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases. The target compound’s methyl group may reduce polarity, favoring membrane permeability .
- Lipophilicity: The trifluoromethyl group () significantly increases lipophilicity (logP), whereas the phenoxypropyl chain () introduces moderate hydrophobicity .
Biological Activity
N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a pyridine derivative, characterized by a cyclopropane ring attached to a pyridine moiety. This structure is significant as it influences the compound's reactivity and interaction with biological targets. The compound's chemical formula is CHN with a molecular weight of 178.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It has been shown to:
- Inhibit Enzymatic Activity : The compound can bind to enzymes involved in microbial growth, potentially leading to antimicrobial effects.
- Modulate Receptor Activity : It may interact with nicotinic acetylcholine receptors, which are implicated in various neurological functions and disorders .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In cell viability assays, this compound showed significant cytotoxic effects on cancer cell lines, including colorectal cancer (HCT116 and SW620). The observed IC values were approximately 1.3 µM and 1.8 µM, indicating potent activity against these cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | - | |
| Anticancer | HCT116 | 1.3 | |
| Anticancer | SW620 | 1.8 |
Study on Anticancer Effects
In one study, the effects of this compound on colorectal cancer cells were evaluated using flow cytometry to analyze cell cycle progression. The results indicated that the compound induced G2/M phase arrest, thereby inhibiting cell proliferation . This finding suggests that the compound may be a promising candidate for further development as an anticancer agent.
Research on Enzyme Inhibition
Another study focused on the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in malaria parasites. The inhibition of DHODH by this compound was linked to its potential use in antimalarial therapies .
Q & A
Q. What are the optimal synthetic routes for N-[(3-methylpyridin-2-yl)methyl]cyclopropanamine, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine and cyclopropane moieties. Key steps include:
- Amination: Coupling 3-methylpyridine-2-carbaldehyde with cyclopropanamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 60°C .
- Catalytic Optimization: Palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (e.g., N2 or Ar) improve regioselectivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures >95% purity. Monitor intermediates using TLC and NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data be interpreted to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Pyridyl protons resonate at δ 8.3–8.5 ppm (doublets), cyclopropane CH2 at δ 0.8–1.2 ppm (multiplet), and methyl groups at δ 2.3–2.5 ppm (singlet) .
- 13C NMR: Pyridine carbons appear at 150–160 ppm; cyclopropane carbons at 10–15 ppm .
- Mass Spectrometry (ESI-MS): Look for [M+H]+ peaks matching the molecular formula (C10H14N2, calc. 162.12) .
- IR Spectroscopy: Confirm amine N-H stretches at 3300–3500 cm⁻¹ and pyridine ring vibrations at 1600 cm⁻¹ .
Advanced Research Questions
Q. How can molecular docking studies be applied to predict the biological targets of this compound, and what parameters should be optimized for accurate predictions?
Methodological Answer:
- Target Selection: Prioritize receptors with known affinity for pyridine/cyclopropane derivatives (e.g., serotonin receptors, kinases) .
- Software Tools: Use AutoDock Vina or Schrödinger Maestro. Optimize:
- Validation: Compare docking poses with experimental SAR data from analogs like N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide .
Q. What strategies can resolve contradictions in biological activity data observed across different in vitro and in vivo studies of this compound?
Methodological Answer:
- Experimental Variables:
- Dosage: Test EC50/IC50 values across a wider range (e.g., 1 nM–100 µM) to identify biphasic effects .
- Cell Lines: Use isogenic models to control for genetic variability (e.g., HEK293 vs. primary neurons) .
- Metabolic Stability: Perform hepatic microsome assays to assess cytochrome P450-mediated degradation, which may explain in vitro-in vivo discrepancies .
- Data Normalization: Use internal controls (e.g., β-galactosidase assays) to correct for batch effects .
Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound derivatives with enhanced selectivity?
Methodological Answer:
- Core Modifications:
- Pyridine Ring: Introduce electron-withdrawing groups (e.g., Cl at C5) to modulate receptor binding .
- Cyclopropane: Replace with spirocyclic or bicyclic amines to probe steric effects .
- Biological Assays: Test analogs against panels of related targets (e.g., GPCRs, ion channels) to quantify selectivity indices .
- Computational QSAR: Develop regression models using descriptors like LogP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the neuroprotective vs. cytotoxic effects of this compound?
Methodological Answer:
- Mechanistic Studies:
- Apoptosis Assays: Use Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
- ROS Detection: Measure reactive oxygen species (ROS) via DCFH-DA probes to link cytotoxicity to oxidative stress .
- Dose-Dependent Effects: Conduct time-course experiments to identify thresholds where neuroprotection shifts to toxicity .
- Model Organisms: Validate findings in zebrafish or C. elegans to rule out cell-line-specific artifacts .
Future Research Directions
Q. What advanced methodologies are recommended for elucidating the pharmacokinetic profile of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
